molecular formula C14H21ClN2O B11983549 1-(3-Chloro-4-isopropoxybenzyl)piperazine

1-(3-Chloro-4-isopropoxybenzyl)piperazine

Cat. No.: B11983549
M. Wt: 268.78 g/mol
InChI Key: WEWLHDCRCZQMAX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-isopropoxybenzyl)piperazine is a chemical compound with the molecular formula C14H21ClN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-isopropoxybenzyl)piperazine typically involves the reaction of 3-chloro-4-isopropoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-isopropoxybenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-4-isopropoxybenzyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-isopropoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with potent dopamine transporter activity.

    1-(4-Chlorobenzhydryl)piperazine: An inactive metabolite of certain antihistamines.

    1-(4-Chloro-2-fluorophenyl)piperazine: A compound with potential pharmacological applications.

Uniqueness

1-(3-Chloro-4-isopropoxybenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H21ClN2O/c1-11(2)18-14-4-3-12(9-13(14)15)10-17-7-5-16-6-8-17/h3-4,9,11,16H,5-8,10H2,1-2H3

InChI Key

WEWLHDCRCZQMAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)Cl

Origin of Product

United States

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